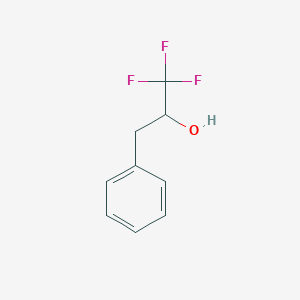

1,1,1-Trifluoro-3-phenylpropan-2-ol

Description

BenchChem offers high-quality 1,1,1-Trifluoro-3-phenylpropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trifluoro-3-phenylpropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-3-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h1-5,8,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFLNTYTTUCHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381806 | |

| Record name | 1,1,1-trifluoro-3-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330-72-3 | |

| Record name | 1,1,1-trifluoro-3-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,1,1-Trifluoro-3-phenylpropan-2-ol CAS number 330-72-3

An In-depth Technical Guide to 1,1,1-Trifluoro-3-phenylpropan-2-ol (CAS 330-72-3)

This guide provides a comprehensive technical overview of 1,1,1-Trifluoro-3-phenylpropan-2-ol, a fluorinated alcohol of significant interest in synthetic and medicinal chemistry. We will delve into its chemical and physical properties, explore key synthetic methodologies with a focus on asymmetric approaches, discuss its applications as a chiral building block in drug development, and outline standard analytical techniques for its characterization.

1,1,1-Trifluoro-3-phenylpropan-2-ol is a chiral secondary alcohol. The presence of a trifluoromethyl (-CF3) group adjacent to the hydroxyl-bearing carbon imparts unique electronic properties that are highly valuable in the design of bioactive molecules.

Below is a summary of its key identifiers and computed physicochemical properties.

| Property | Value | Source |

| CAS Number | 330-72-3 | ChemScene[1] |

| Molecular Formula | C₉H₉F₃O | Alfa Chemistry[2] |

| Molecular Weight | 190.16 g/mol | PubChem[3] |

| IUPAC Name | 1,1,1-Trifluoro-3-phenylpropan-2-ol | ChemicalBook[4] |

| Boiling Point | 204-204.5 °C (at 740 Torr) | ChemicalBook[4] |

| Density (Predicted) | 1.242 ± 0.06 g/cm³ | ChemicalBook[4] |

| pKa (Predicted) | 12.46 ± 0.20 | ChemicalBook[4] |

digraph "molecule_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,1.2!"]; C4 [label="C", pos="1.4,2.4!"]; C5 [label="C", pos="0,2.4!"]; C6 [label="C", pos="-0.7,1.2!"]; CH2 [label="CH₂", pos="-2.1,1.2!"]; CHOH [label="CH(OH)", pos="-3.5,1.2!"]; CF3 [label="CF₃", pos="-4.9,1.2!"];

// Edges for the benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for the side chain C6 -- CH2; CH2 -- CHOH; CHOH -- CF3;

// Add double bonds in the ring edge [style=double]; C1 -- C2; C3 -- C4; C5 -- C6; edge [style=solid]; }

Caption: 2D Chemical Structure of 1,1,1-Trifluoro-3-phenylpropan-2-ol.

Synthesis: The Asymmetric Reduction Approach

The most direct and common route to 1,1,1-Trifluoro-3-phenylpropan-2-ol is the reduction of its corresponding ketone precursor, 1,1,1-Trifluoro-3-phenyl-2-propanone (CAS 350-92-5). Given the chirality of the target alcohol and its importance as a building block for enantiomerically pure pharmaceuticals, asymmetric reduction is the preferred methodology.

The trifluoromethyl group's strong electron-withdrawing nature makes the adjacent carbonyl carbon highly electrophilic, but it also presents a steric challenge for catalyst coordination, making the asymmetric reduction of trifluoromethyl ketones a non-trivial task.[5]

Causality in Method Selection: Why Asymmetric Transfer Hydrogenation?

While various reducing agents can accomplish this transformation, catalytic asymmetric transfer hydrogenation (ATH) offers a robust and scalable solution. This methodology is often preferred in industrial and research settings for several key reasons:

-

High Enantioselectivity: Modern catalyst systems, particularly those based on Ruthenium (Ru) and Iridium (Ir), can achieve excellent enantiomeric excess (ee), often exceeding 99%.[5]

-

Mild Reaction Conditions: ATH typically proceeds at or near room temperature and atmospheric pressure, avoiding the need for specialized high-pressure hydrogenation equipment.

-

Operational Simplicity: The hydrogen source is often an easily handled liquid like 2-propanol or formic acid, which is safer and more convenient than gaseous hydrogen.[6]

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is a representative example based on established methodologies for the asymmetric reduction of aryl trifluoromethyl ketones.[6]

Objective: To synthesize enantiomerically enriched (S)-1,1,1-Trifluoro-3-phenylpropan-2-ol.

Materials:

-

1,1,1-Trifluoro-3-phenyl-2-propanone (1.0 eq)

-

[{RuCl₂(p-cymene)}₂] (0.005 eq)

-

(1S,2S)-(+)-N-(4-Tosyl)-1,2-diphenylethylenediamine [(S,S)-TsDPEN] (0.01 eq)

-

Formic acid/triethylamine azeotropic mixture (5:2) (5.0 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Catalyst Pre-formation: In an inert atmosphere (Nitrogen or Argon), add [{RuCl₂(p-cymene)}₂] and (S,S)-TsDPEN to a flame-dried flask.

-

Solvent Addition: Add anhydrous DCM to the flask and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalytic species. The solution should turn a deep red/purple color.

-

Substrate and H-Source Addition: Add the 1,1,1-Trifluoro-3-phenyl-2-propanone to the reaction vessel, followed by the formic acid/triethylamine mixture.

-

Reaction Monitoring: Stir the reaction at 25-30 °C. Monitor the progress of the reduction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure alcohol.

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and ¹⁹F NMR. Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for Asymmetric Synthesis of 1,1,1-Trifluoro-3-phenylpropan-2-ol.

Utility in Drug Discovery and Development

The introduction of a trifluoromethyl group into organic molecules is a cornerstone strategy in modern medicinal chemistry.[7] This is because the -CF3 group can significantly and favorably alter a drug candidate's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.

-

Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and reach its biological target.

-

Binding Affinity: The electronegativity of the fluorine atoms can lead to favorable electrostatic interactions (e.g., dipole-dipole, hydrogen bonding) with protein targets, potentially increasing binding affinity and potency.

1,1,1-Trifluoro-3-phenylpropan-2-ol, as a chiral building block, provides a scaffold that incorporates both the beneficial -CF3 group and a reactive hydroxyl group, which can be used for further chemical elaboration to build more complex molecules. Chiral secondary 2,2,2-trifluoroethanol motifs are privileged substructures found in various bioactive molecules.[5]

Caption: Role as a versatile chiral building block in drug synthesis.

Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized alcohol.

Structural Verification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons, the benzylic CH₂ group, the CH-OH proton, and the hydroxyl proton. The coupling between the CH and CH₂ protons will be evident.

-

¹³C NMR: Will display distinct signals for the aromatic carbons, the benzylic carbon, the hydroxyl-bearing carbon, and the trifluoromethyl carbon (which will show a characteristic quartet due to C-F coupling).

-

¹⁹F NMR: A crucial technique for fluorinated compounds. It will show a single, sharp signal for the three equivalent fluorine atoms of the -CF3 group. This is often used to confirm the presence and electronic environment of the fluorinated moiety.[8]

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight (190.16 g/mol ) and to study fragmentation patterns, which can further corroborate the structure.[9]

Purity and Stereochemical Assessment

-

Chromatographic Methods:

-

GC-MS/LC-MS: Used to assess chemical purity by separating the target compound from any unreacted starting material, byproducts, or solvent residues.

-

Chiral HPLC: The gold standard for determining enantiomeric excess (ee). The alcohol is passed through a chiral stationary phase which interacts differently with the two enantiomers, leading to their separation and allowing for their relative quantification.

-

Caption: Comprehensive analytical workflow for product validation.

References

-

PubChem: 1,1,1-Trifluoro-3-phenyl-2-propanone. National Center for Biotechnology Information. Available at: [Link]

-

PubMed Central: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023-04-13). Available at: [Link]

-

PubChem: 1,1,1-Trifluoro-3-phenylpropan-2-amine. National Center for Biotechnology Information. Available at: [Link]

- Google Patents: US4229378A - Process for the production of 1-phenyl-3-(3-trifluoromethylphenyl)-2-propanone.

-

PubChem: 1,1,3-Trifluoro-1-phenylpropan-2-ol. National Center for Biotechnology Information. Available at: [Link]

-

PubMed: Synthesis of Chiral 1,1,1-Trifluoro- α,α-disubstituted 2,4-Diketones via Palladium-Catalyzed Asymmetric Allylation. (2023-04-14). Available at: [Link]

-

Royal Society of Chemistry: Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. (2021-04-29). Available at: [Link]

-

ACS Publications: Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. (2022-04-05). Available at: [Link]

-

NIST WebBook: 1,1,1-Trifluoro-2-propanol. National Institute of Standards and Technology. Available at: [Link]

-

MDPI: Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018-09-20). Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 1,1,3-Trifluoro-1-phenylpropan-2-ol | C9H9F3O | CID 165619257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,1,1-TRIFLUORO-3-PHENYLPROPAN-2-OL | 330-72-3 [chemicalbook.com]

- 5. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Asymmetric Reduction of Ketones [sigmaaldrich.com]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (S)-1,1,1-TRIFLUORO-2-PROPANOL | 3539-97-7 [chemicalbook.com]

- 9. 1,1,1-Trifluoro-2-propanol [webbook.nist.gov]

1,1,1-Trifluoro-3-phenylpropan-2-ol spectroscopic data (NMR, IR, MS)

Executive Summary: The Fluorine Effect

1,1,1-Trifluoro-3-phenylpropan-2-ol (TFPP) represents a critical chiral building block in modern drug discovery. The incorporation of the trifluoromethyl (

-

Bioisosterism: It modulates the pKa of the alcohol (making it more acidic than its non-fluorinated counterpart), thereby altering hydrogen bond donor capability.

-

Metabolic Stability: The strong C-F bonds block oxidative metabolism at the

-position, extending the half-life of pharmacophores containing this motif.

This guide provides a comprehensive technical breakdown of TFPP, moving from synthesis to detailed spectroscopic characterization (NMR, IR, MS), ensuring precise identification and quality control in research workflows.

Compound Identity & Physical Properties

| Property | Data |

| IUPAC Name | 1,1,1-Trifluoro-3-phenylpropan-2-ol |

| CAS Number | 330-72-3 |

| Molecular Formula | |

| Molecular Weight | 190.16 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Precursor | 1,1,1-Trifluoro-3-phenyl-2-propanone (CAS 350-92-5) |

| Chirality | Contains 1 chiral center (C2); exists as ( |

Experimental Protocol: Synthesis & Purification

The most robust route to TFPP is the reduction of its ketone precursor. While enantioselective enzymatic routes exist, the standard chemical reduction using Sodium Borohydride (

Reagents & Stoichiometry

-

Substrate: 1,1,1-Trifluoro-3-phenyl-2-propanone (1.0 equiv)

-

Reductant: Sodium Borohydride (

) (1.2 equiv) -

Solvent: Methanol (MeOH) or THF (anhydrous)

-

Quench: 1N HCl

Step-by-Step Methodology

-

Preparation: Charge a flame-dried round-bottom flask with 1,1,1-trifluoro-3-phenyl-2-propanone dissolved in anhydrous MeOH (

concentration). Cool to -

Addition: Add

portion-wise over 15 minutes. Caution: Hydrogen gas evolution. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor conversion via TLC (Hexane:EtOAc 8:2) or GC-MS.

-

Quench: Cool back to

. Slowly add 1N HCl until pH -

Workup: Remove MeOH under reduced pressure. Dilute residue with water and extract with Ethyl Acetate (

). -

Purification: Wash combined organics with brine, dry over

, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Synthesis Workflow Diagram

Caption: Figure 1. Standard chemical reduction workflow for the synthesis of TFPP.

Spectroscopic Characterization

This section details the expected spectral data derived from the structural electronics of the molecule. The electron-withdrawing nature of the

Nuclear Magnetic Resonance (NMR)

NMR Data (400 MHz,| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Aromatic | 7.20 – 7.40 | Multiplet (m) | 5H | Phenyl ring protons ( |

| 4.10 – 4.30 | Multiplet (m) | 1H | Deshielded by | |

| 2.90 – 3.10 | dd or m | 2H | Benzylic protons. Diastereotopic due to adjacent chiral center. | |

| OH | 2.20 – 2.60 | Broad Singlet | 1H | Hydroxyl proton (shift varies with concentration/solvent). |

| Carbon Type | Shift ( | Splitting ( | Assignment |

| Aromatic | 136.5 (ipso) | Singlet | Phenyl ring quaternary carbon. |

| Aromatic | 129.5, 128.8, 127.2 | Singlets | Ortho, meta, para carbons. |

| ~125.0 | Quartet ( | Trifluoromethyl carbon. | |

| CH-OH | ~71.5 | Quartet ( | Chiral center; split by adjacent F atoms. |

| CH | ~35.0 | Singlet | Benzylic methylene. |

-

Shift:

to -

Pattern: Doublet (due to coupling with the single methine proton

).

Infrared Spectroscopy (FT-IR)

-

O-H Stretch:

(Broad, strong). -

C-H Stretch (Aromatic):

. -

C-F Stretch:

(Strong, broad bands; diagnostic for fluorinated motifs). -

Absence: No Carbonyl (

) peak at

Mass Spectrometry (EI-MS)

Fragmentation Logic:

Electron Ionization (EI) typically yields a weak molecular ion (

-

Molecular Ion (

): -

Dehydration (

): -

Loss of

( -

Base Peak:

91 (Tropylium ion,

MS Fragmentation Pathway Diagram

Caption: Figure 2. Primary fragmentation pathways in Electron Ionization Mass Spectrometry for TFPP.

References

-

Sigma-Aldrich. 1,1,1-Trifluoro-3-phenyl-2-propanone (Precursor Data). Product No. 416789.

-

PubChem. 1,1,1-Trifluoro-3-phenyl-2-propanone (Compound Summary). CID 222958.[1]

-

ChemicalBook. 1,1,1-Trifluoro-3-phenylpropan-2-ol (CAS 330-72-3).[2]

-

NIST Chemistry WebBook. 1,1,1-Trifluoro-2-propanol (Analogue Spectral Data). Standard Reference Data.[3]

-

Organic Chemistry Portal. Sodium Borohydride (NaBH4) Reduction Protocols.

Sources

biological activity of trifluoromethylated alcohols

An In-Depth Technical Guide to the Biological Activity of Trifluoromethylated Alcohols

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. Among fluorinated motifs, the trifluoromethyl (CF₃) group holds a preeminent position due to its profound ability to modulate the physicochemical and biological properties of a parent compound. When appended to an alcohol, forming a trifluoromethyl carbinol, this functional group imparts a unique combination of high electronegativity, metabolic stability, and lipophilicity that can significantly enhance therapeutic potential. This guide provides a comprehensive analysis of the biological activities of trifluoromethylated alcohols, delving into the underlying physicochemical principles, mechanisms of action, and their application in drug development. We will explore their role as potent enzyme inhibitors, their demonstrated antimicrobial activities, and the pharmacokinetic advantages they confer. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this important structural motif.

The Trifluoromethyl Group: A Bioisostere with Transformative Potential

The trifluoromethyl (TFM) group is often employed as a bioisostere for methyl groups or chlorine atoms. However, its influence extends far beyond simple steric replacement. The high electronegativity of the three fluorine atoms creates a strong electron-withdrawing effect, significantly altering the electronic properties of the local environment. This has several critical consequences for a molecule's biological profile:

-

Enhanced Lipophilicity: The TFM group substantially increases a molecule's lipophilicity (measured as LogP).[1] This property is crucial for enhancing permeability across biological membranes, such as the blood-brain barrier or cell membranes, which can improve a drug's absorption and distribution.[1][2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable. Consequently, the TFM group is highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug clearance.[3][4] Blocking a site of metabolism can dramatically increase a drug's half-life and oral bioavailability.[5]

-

Modulation of Acidity/Basicity: The inductive effect of the TFM group can lower the pKa of adjacent functional groups. For the trifluoromethyl carbinol moiety, this increases the acidity of the hydroxyl proton, making it a better hydrogen bond donor, which can lead to stronger and more specific interactions with biological targets.

These properties collectively contribute to the trifluoromethyl carbinol being a key structural motif in a wide array of biologically active molecules.[6][7]

Mechanisms of Biological Activity

The unique electronic and steric properties of trifluoromethylated alcohols give rise to several distinct mechanisms of biological action, with enzyme inhibition being the most prominent.

Enzyme Inhibition

Trifluoromethylated alcohols are particularly effective as inhibitors of various enzyme classes, most notably hydrolases and dehydrogenases. The trifluoromethyl ketone (-COCF₃) group is a potent electrophile that readily forms a stable, hydrated gem-diol structure, which acts as a transition-state analog for tetrahedral intermediates in enzymatic reactions. However, these ketones are often rapidly metabolized in vivo by carbonyl reductases to the corresponding, and often less active, trifluoromethyl alcohols.[8][9] This metabolic liability has driven the development of inhibitors where the stable trifluoromethyl alcohol is the primary pharmacophore.

The trifluoromethyl carbinol can act as a potent inhibitor through several mechanisms:

-

Transition-State Analogy: The hydroxyl group of the carbinol can mimic the tetrahedral intermediate of a catalyzed reaction, binding tightly within the enzyme's active site.

-

Enhanced Hydrogen Bonding: The increased acidity of the carbinol's hydroxyl group allows it to act as a superior hydrogen bond donor, forming strong interactions with active site residues.

-

Competitive Inhibition: As seen with yeast alcohol dehydrogenase, trifluoroethanol can act as a competitive inhibitor with respect to the natural substrate, ethanol, binding to the enzyme-NAD+ complex.[10]

A series of trifluoromethyl-containing analogs of captopril, an angiotensin-converting enzyme (ACE) inhibitor, demonstrated that direct substitution of a methyl group with a trifluoromethyl group resulted in a highly potent analog with an IC₅₀ of 3 x 10⁻¹⁰ M.[11] This enhanced activity was attributed to the hydrophobicity and conformational effects of the TFM group.[11]

Antimicrobial Activity

The enhanced lipophilicity conferred by the TFM group is known to increase the permeability of molecules through microbial cell membranes.[2] This property is leveraged in the design of novel antifungal and antimicrobial agents.

A study on α-trifluoromethylated tertiary alcohols bearing coumarin scaffolds demonstrated significant in vitro antifungal activity against a panel of plant pathogenic fungi.[12] Several of the synthesized compounds exhibited broad-spectrum activity, with one in particular showing excellent potency against Rhizoctonia solani Kuhn.[12]

Table 1: In Vitro Antifungal Activity of Selected Trifluoromethylated Alcohols

| Compound | Target Fungus | EC₅₀ (μg/mL)[12] |

|---|---|---|

| 3cd | Rhizoctonia solani Kuhn | 10.9 |

| 3ad | Fusarium graminearum | >500 |

| 3gd | Fusarium oxysporum | >500 |

| Commercial Fungicide (Triadimefon) | Rhizoctonia solani Kuhn | 6.1 |

Data synthesized from a study on novel α-trifluoromethylated tertiary alcohols.[12]

Pharmacokinetic Profile and Metabolic Considerations

As previously noted, a primary driver for incorporating TFM groups into drug candidates is the enhancement of metabolic stability.[5] The C-F bond's resistance to cleavage by CYP450 enzymes prevents hydroxylation at the trifluoromethylated carbon and can sterically shield adjacent sites from metabolic attack.[4] This leads to a longer plasma half-life and improved bioavailability.

However, it is critical to distinguish the metabolic fate of trifluoromethyl ketones (TFMKs) versus trifluoromethyl alcohols. TFMKs, while potent enzyme inhibitors in vitro, are susceptible to in vivo reduction to the corresponding alcohols, which are often inactive or significantly less potent metabolites.[8][9] This rapid inactivation has historically limited the therapeutic development of TFMK-based drugs. Designing molecules that are already in the more stable alcohol form circumvents this major metabolic liability, ensuring the active pharmacophore is delivered to the target.[9]

Synthetic and Experimental Protocols

The reliable synthesis and evaluation of trifluoromethylated alcohols are paramount for their development as therapeutic agents. The Friedel-Crafts alkylation of electron-rich systems with trifluoromethyl ketones is a direct approach, and the nucleophilic addition of the Ruppert-Prakash reagent (TMSCF₃) to carbonyls is one of the most powerful and widely used methods.[2][12][13]

Protocol 4.1: Representative Synthesis via Nucleophilic Trifluoromethylation

This protocol describes the synthesis of an α-trifluoromethyl alcohol from a ketone precursor using (trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent.[2][13]

Objective: To synthesize 2-phenyl-1,1,1-trifluoropropan-2-ol from acetophenone.

Materials:

-

Acetophenone

-

(Trifluoromethyl)trimethylsilane (TMSCF₃)

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

Reaction Setup: To an oven-dried, round-bottom flask under an inert argon atmosphere, add acetophenone (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

-

Reagent Addition: Add TMSCF₃ (1.5 eq) to the stirred solution.

-

Initiation: Add the TBAF solution (0.1 eq) dropwise. A mild exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at 0°C and warm slowly to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Desilylation: Once complete, cool the flask back to 0°C and slowly add 1M HCl. Stir vigorously for 30 minutes to ensure complete desilylation of the intermediate silyl ether.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure trifluoromethylated alcohol.

Protocol 4.2: In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a trifluoromethylated alcohol against a target enzyme (e.g., a dehydrogenase).

Materials:

-

Target enzyme

-

Substrate (e.g., ethanol for alcohol dehydrogenase)

-

Cofactor (e.g., NAD⁺)

-

Test Inhibitor (Trifluoromethylated alcohol) dissolved in DMSO

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm (for NADH production)

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

-

Assay Plate Setup:

-

Add assay buffer to all wells.

-

Add 1 µL of the serially diluted inhibitor to the test wells.

-

Add 1 µL of DMSO to the "No Inhibition" (positive control) wells.

-

Add 1 µL of a known inhibitor to the "Max Inhibition" (negative control) wells.

-

-

Enzyme Addition: Add the enzyme solution to all wells except for a "No Enzyme" blank. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding a solution containing the substrate and cofactor to all wells.

-

Kinetic Reading: Immediately place the plate in the microplate reader and measure the rate of NADH production by monitoring the increase in absorbance at 340 nm over a 10-20 minute period.

-

Data Analysis:

-

Calculate the rate (slope) of the reaction for each well.

-

Normalize the data: Set the average rate of the "No Inhibition" wells to 100% activity and the "Max Inhibition" wells to 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Case Study: Efavirenz

A prominent example of a successful drug containing the trifluoromethyl carbinol motif is Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[14] The trifluoromethyl-substituted propargylic alcohol moiety is critical to its activity. The development of efficient, asymmetric syntheses to access this chiral alcohol was a significant challenge and highlights the therapeutic importance of this functional group.[14]

Conclusion and Future Perspectives

Trifluoromethylated alcohols represent a privileged class of structures in medicinal chemistry and drug discovery. Their unique ability to enhance metabolic stability, increase lipophilicity, and act as potent enzyme inhibitors makes them highly valuable pharmacophores. The strategic circumvention of the metabolic liabilities associated with trifluoromethyl ketones has solidified the importance of designing drugs that incorporate the more stable alcohol form directly. As synthetic methodologies for creating chiral trifluoromethyl carbinols become more advanced and efficient, we can anticipate a continued expansion of their application in developing next-generation therapeutics for a wide range of diseases, from infectious agents to cancer and beyond.

References

-

Yao, C., et al. (2022). Design, Catalyst-Free Synthesis of New Novel α-Trifluoromethylated Tertiary Alcohols Bearing Coumarins as Potential Antifungal Agents. MDPI. Available at: [Link]

-

Kasnia, R., et al. (n.d.). Examples of bioactive molecules containing trifluoromethyl carbinol. ResearchGate. Available at: [Link]

-

Blay, G., et al. (n.d.). Biologically active compounds featuring a trifluoromethyl carbinol motif. ResearchGate. Available at: [Link]

-

Blay, G., et al. (n.d.). Biologically active compounds featuring a trifluoromethyl carbinol motif. ResearchGate. Available at: [Link]

-

Nagib, D. A., et al. (2022). Deoxytrifluoromethylation of Alcohols. PMC. Available at: [Link]

-

Ghorbani-Vaghei, R., et al. (2021). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters. Available at: [Link]

-

Alonso, E. R. (2013). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Ghorbani-Vaghei, R., et al. (2021). Recent trends in dehydroxylative trifluoro-methylation, -methoxylation, -methylthiolation, and -methylselenylation of alcohols. RSC Publishing. Available at: [Link]

-

Zarubaev, V. V., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. PMC. Available at: [Link]

-

Lin, J., et al. (2018). Rapid Dehydroxytrifluoromethoxylation of Alcohols. PMC. Available at: [Link]

-

Vila, C., et al. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry. Available at: [Link]

-

Pathak, S., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PMC. Available at: [Link]

-

Singh, S., et al. (2024). Trifluoromethylation Strategies of Alcohols and Phenols. ResearchGate. Available at: [Link]

-

Nair, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

Wolf, C., et al. (2016). Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation with Terminal Ynamides. NIH. Available at: [Link]

-

Scott, T. J., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]

-

Various Authors. (n.d.). Trifluoromethylation. Wikipedia. Available at: [Link]

-

Pathak, S., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PubMed. Available at: [Link]

-

Monde, K. (n.d.). Drugs containing α‐trifluoromethyl‐substituted alcohols and amines. ResearchGate. Available at: [Link]

-

Angeli, E., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Angelastro, M. R., et al. (1990). Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. PubMed. Available at: [Link]

-

Nair, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Available at: [Link]

-

Nair, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ScienceOpen. Available at: [Link]

-

Dickinson, F. M. (1975). Inhibition by ethanol, acetaldehyde and trifluoroethanol of reactions catalysed by yeast and horse liver alcohol dehydrogenases. PMC. Available at: [Link]

-

Zarubaev, V. V., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent trends in dehydroxylative trifluoro-methylation, -methoxylation, -methylthiolation, and -methylselenylation of alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05018D [pubs.rsc.org]

- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deoxytrifluoromethylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition by ethanol, acetaldehyde and trifluoroethanol of reactions catalysed by yeast and horse liver alcohol dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation with Terminal Ynamides - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability & Technical Profile: 1,1,1-Trifluoro-3-phenyl-2-propanone

Executive Summary

1,1,1-Trifluoro-3-phenyl-2-propanone (CAS: 350-92-5) is a critical fluorinated building block in medicinal chemistry, primarily utilized for its ability to introduce the metabolically stable and lipophilic trifluoromethyl (

Its primary utility lies in two domains:

-

Enzyme Inhibition: Acting as a transition-state analog inhibitor for serine proteases (e.g., chymotrypsin, esterases) due to the enhanced electrophilicity of the carbonyl carbon.

-

Synthetic Intermediates: Serving as a precursor for trifluoromethylated amines and alcohols via reductive amination or hydride reduction.

This guide details the commercial landscape, synthesis routes, and application protocols for researchers integrating this moiety into drug development pipelines.

Chemical Identity & Physical Profile[1][2][3][4]

The introduction of the highly electronegative trifluoromethyl group significantly alters the physicochemical properties compared to the non-fluorinated parent, increasing volatility and reactivity toward nucleophiles.

| Property | Specification |

| IUPAC Name | 1,1,1-Trifluoro-3-phenylpropan-2-one |

| Common Synonyms | Benzyl trifluoromethyl ketone; 3,3,3-Trifluoro-1-phenyl-2-propanone |

| CAS Number | 350-92-5 |

| Molecular Formula | |

| Molecular Weight | 188.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 51-52 °C at 2 mmHg (approx. 165 °C at 760 mmHg) |

| Density | 1.22 g/mL at 25 °C |

| Refractive Index | |

| Solubility | Soluble in organic solvents (DCM, THF, MeOH); limited water solubility |

Commercial Landscape

Supply Chain Analysis

The compound is predominantly available from catalog suppliers in "Research Grade" quantities (1g – 25g). Bulk manufacturing (kg scale) is typically handled via custom synthesis requests due to the specialized handling required for trifluoroacetic anhydride (TFAA) or trifluoroacetate precursors.

Market Status:

-

Availability: High for small scale; Moderate lead-time for bulk.

-

Regulatory: Not listed as a DEA Controlled Substance (unlike phenyl-2-propanone). However, it is a "watched" chemical in some jurisdictions due to structural similarity. Always verify local regulations.

-

Cost Tier: Moderate (~

15 USD per gram in 5g packs).

Key Suppliers & Specifications

| Supplier | Catalog No. | Purity | Typical Pack Sizes | Stock Location |

| Sigma-Aldrich (Merck) | 416789 | 96% | 5g | USA/Europe |

| Thermo (Alfa Aesar) | L10667 | 97% | 1g, 5g | Global |

| Santa Cruz (SCBT) | sc-258674 | 96% | 5g | USA |

| Fluorochem | 006456 | 97% | 1g, 10g, 25g | UK |

Procurement Note: Purity is critical. Common impurities include water (forming the gem-diol hydrate) and residual trifluoroacetic acid. Ensure CoA verification for water content if using in strictly anhydrous reactions (e.g., Grignard additions).

Technical Deep Dive: Synthesis & Manufacturing

Understanding the synthesis routes is essential for troubleshooting impurities and scaling up. Two primary pathways are utilized industrially.[1][2]

Route A: The Grignard Approach (Nucleophilic Acyl Substitution)

This is the most common lab-scale route. Benzylmagnesium chloride is reacted with an electrophilic trifluoroacetyl source (usually ethyl trifluoroacetate).

-

Mechanism: The Grignard reagent attacks the ester carbonyl.

-

Challenge: The product ketone is more reactive than the starting ester, leading to "over-addition" (formation of the tertiary alcohol).

-

Solution: Use of the "Weinreb amide" equivalent or maintaining low temperatures (-78 °C) with excess acylating agent.

Route B: Modified Dakin-West / Enolate Acylation

Used for larger scales to avoid cryogenic conditions. Phenylacetic acid (or its chloride) is treated with Trifluoroacetic Anhydride (TFAA) and a base (Pyridine).

-

Mechanism: Formation of a mixed anhydride followed by decarboxylative acylation.

-

Advantage: Avoids sensitive organometallics.

-

Impurity Profile: Can produce trace polymerized byproducts if temperature is uncontrolled.

Visualization: Synthesis Workflows

Figure 1: Comparison of the two primary synthetic pathways. Route A is preferred for lab-scale purity; Route B is preferred for cost-efficiency at scale.

Applications in Drug Discovery

Serine Protease Inhibition (Transition State Analog)

The

-

Mechanism: Instead of cleaving a peptide bond, the enzyme forms a stable hemiketal adduct .

-

Result: The enzyme is "locked" in a transition-state mimic, effectively inhibiting it.

-

Reversibility: Unlike fluorophosphonates (which are irreversible), trifluoromethyl ketones are typically slow-binding reversible inhibitors .

Neuroprotection & Bioactivity

Research indicates that 1,1,1-trifluoro-3-phenyl-2-propanone exhibits neuroprotective properties.[3] Specifically, it has been shown to inhibit apoptosis in cerebellar granule neurons induced by low potassium conditions [1].[3] This suggests potential utility in neurodegenerative disease models.

Experimental Protocol: Reductive Amination

A common use is converting the ketone to a trifluoromethylated amine (bioisostere of amphetamine derivatives).

Standard Protocol:

-

Imine Formation: Dissolve Ketone (1 eq) and Amine (1.1 eq) in Toluene. Add

(0.5 eq) as a Lewis acid catalyst to drive equilibrium (due to the deactivated ketone). Reflux with Dean-Stark trap. -

Reduction: Cool to 0°C. Add

or -

Workup: Quench with aqueous

, extract with EtOAc.

Visualization: Mechanism of Action[7][9]

Figure 2: Mechanism of serine protease inhibition. The electron-deficient ketone traps the enzyme in a stable hemiketal complex.

Handling, Safety, and Storage[10][11]

-

Hydrate Formation: The compound is hygroscopic. Exposure to atmospheric moisture converts the liquid ketone into a solid gem-diol (hydrate).

-

Mitigation: Store under nitrogen/argon in a desiccator. If solid forms, it can often be dehydrated by distillation or heating under vacuum.

-

-

Flammability: Classified as a Flammable Liquid (Category 3, H226). Flash point is approx 33°C.[4]

-

Reactivity: Incompatible with strong oxidizing agents and strong bases (haloform-type cleavage of the

group is possible under harsh basic conditions).

References

-

Sunaga, K., et al. (1995). "Trifluoromethyl ketones show culture age-dependent inhibitory effects on low K(+)-induced apoptosis in cerebellar granule neurons." Neuroscience Letters, 201(2), 107-110.

-

Sigma-Aldrich. (n.d.). "Product Specification: 1,1,1-Trifluoro-3-phenyl-2-propanone." Merck KGaA.

-

Gelb, M. H., et al. (1985). "Fluoro ketone inhibitors of hydrolytic enzymes." Biochemistry, 24(8), 1813-1817.

- Creary, X. (1987). "Reaction of organometallic reagents with trifluoroacetic acid and trifluoroacetic anhydride." Journal of Organic Chemistry, 52(22), 5026–5030. (Synthesis Reference).

Sources

- 1. Differentiation of Illicit Phenyl-2-Propanone Synthesized from Phenylacetic Acid with Acetic Anhydride Versus Lead (II) Acetate | Office of Justice Programs [ojp.gov]

- 2. WO2010117285A2 - Process for the preparation of grignard compounds - Google Patents [patents.google.com]

- 3. alkalisci.com [alkalisci.com]

- 4. 1,1,1-三氟-3-苯基-2-丙酮 96% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Note: Enantioselective Synthesis of (S)-1,1,1-Trifluoro-3-phenylpropan-2-ol

This Application Note is designed to provide a comprehensive, field-validated guide for the enantioselective synthesis of (S)-1,1,1-Trifluoro-3-phenylpropan-2-ol . It prioritizes high-enantiomeric excess (ee), scalability, and reproducibility, integrating modern biocatalytic methods with traditional asymmetric chemocatalysis.

Executive Summary & Strategic Analysis

The target molecule, (S)-1,1,1-Trifluoro-3-phenylpropan-2-ol , is a high-value chiral building block, particularly in the synthesis of protease inhibitors (e.g., Cathepsin K inhibitors) and metabolic probes. The incorporation of the trifluoromethyl (

Synthetic Challenges:

-

Electronic Deactivation: The strong electron-withdrawing nature of the

group destabilizes the oxocarbenium transition states typical in some reductions, though it activates the ketone toward nucleophilic attack (often leading to stable hydrates). -

Stereochemical Discrimination: Discriminating between the benzyl group (

) and the trifluoromethyl group ( -

Racemization: While the alcohol is stable, the precursor ketone (1,1,1-trifluoro-3-phenylpropan-2-one) is prone to hydration and enolization.

Recommended Strategy: This protocol details two validated pathways:

-

Pathway A (Biocatalytic): The Gold Standard for >99% ee and mild conditions.

-

Pathway B (Chemocatalytic): Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN, ideal for laboratories without enzyme libraries.

Precursor Synthesis: 1,1,1-Trifluoro-3-phenylpropan-2-one

Prerequisite Step: Synthesis of the ketone substrate.

Direct addition of Grignard reagents to ethyl trifluoroacetate often yields double-addition byproducts. The Weinreb Amide route is required to stop at the ketone.

Protocol:

-

Reagents: Phenylacetic acid, N,O-Dimethylhydroxylamine HCl, EDC·HCl, Trifluoroacetic anhydride (TFAA), Pyridine.

-

Formation of Weinreb Amide: React Phenylacetic acid with N,O-Dimethylhydroxylamine (standard coupling) to yield

-methoxy- -

Trifluoromethylation:

-

Cool Weinreb amide (1.0 eq) in dry THF to 0°C.

-

Add

(Ruppert-Prakash reagent) or use a modified Grignard approach if available. -

Alternative (Robust): React Benzyl Magnesium Bromide (1.1 eq) with N-methoxy-N-methyl-trifluoroacetamide (prepared from TFAA and amine).

-

Quench with mild HCl.

-

-

Purification: Silica gel chromatography (Hexanes/EtOAc). Note: The ketone exists in equilibrium with its hydrate (

-diol) in the presence of water.

Pathway A: Biocatalytic Reduction (Primary Recommendation)

Biocatalysis is the preferred industrial route due to the exquisite specificity of Ketoreductases (KREDs) for fluorinated ketones.

Mechanism & Logic

KREDs transfer a hydride from the cofactor NADPH to the carbonyl carbon. The enzyme's active site pocket binds the hydrophobic benzyl tail and the electron-deficient

Workflow Diagram

Figure 1: Coupled enzymatic reduction cycle ensuring cofactor regeneration.

Detailed Protocol

Materials:

-

KRED Screening Kit (e.g., Codexis, Daicel, or ALMAC).

-

Buffer: 100 mM Potassium Phosphate, pH 7.0.

-

Cofactor: NADP+ (1.0 mM).

-

Recycling System: Glucose Dehydrogenase (GDH) + Glucose.

Step-by-Step:

-

Screening: Dispense 1-2 mg of ketone substrate into 96-well plates containing diverse KREDs. Add buffer/cofactor mix. Shake at 30°C for 24h. Analyze by chiral HPLC to identify the "S-selective" hit.

-

Scale-Up (10g scale):

-

Reactor: 250 mL round-bottom flask with overhead stirrer.

-

Solvent: 100 mL Buffer (pH 7.0) + 10% Isopropanol (IPA) as cosolvent (helps solubility of benzyl ketone).

-

Charge: Add Glucose (1.5 eq) and NADP+ (catalytic, 0.5 mol%).

-

Enzyme: Add optimized KRED (50-100 mg) and GDH (20 mg).

-

Substrate Addition: Add 1,1,1-trifluoro-3-phenylpropan-2-one (10g) dissolved in minimal IPA.

-

-

Reaction: Stir at 30°C, 200 rpm. Monitor pH; maintain at 7.0 using 1M NaOH (gluconic acid production lowers pH).

-

Workup: Once conversion >99% (approx 12-24h), extract with MTBE (3 x 50 mL). Dry organic layer (

), filter, and concentrate. -

Yield: Typically >90% isolated yield, >99% ee.

Pathway B: Asymmetric Transfer Hydrogenation (Chemical Alternative)

For labs without enzyme access, Ru-catalyzed transfer hydrogenation is robust.

Catalyst Selection Logic

The Noyori-Ikariya class of catalysts is effective.

-

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN].

-

Stereochemical Model: For benzyl trifluoromethyl ketones, the

group behaves electronically distinct but sterically smaller than the benzyl group in the chiral pocket. -

Prediction: The (S,S)-catalyst generally yields the (S)-alcohol for aryl-alkyl ketones. Note: Due to the anomalous behavior of

, confirmation via HPLC is mandatory before large-scale commitment.

Reaction Diagram

Figure 2: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation cycle.

Detailed Protocol

Materials:

-

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (1 mol%).

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

-

Solvent: DMF or DCM (DMF often enhances rates for fluorinated substrates).

Step-by-Step:

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

-

Charge: Add 1,1,1-trifluoro-3-phenylpropan-2-one (1.0 eq, e.g., 5.0 mmol).

-

Catalyst Prep: In a separate vial, dissolve RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol) in degassed DMF (2 mL).

-

Initiation: Add the catalyst solution to the substrate.

-

H-Donor: Syringe in Formic Acid/TEA mixture (3.0 eq of HCOOH).

-

Reaction: Stir at 25°C. Monitor by TLC/F-NMR. Reaction time is typically 12-18 hours.

-

Quench: Dilute with water, extract with EtOAc. Wash with sat.

to remove acid. -

Purification: Flash chromatography (10% EtOAc/Hexanes).

Analytical Validation (QC)

Trustworthiness relies on rigorous validation.

| Parameter | Method | Specification |

| Chemical Purity | HPLC (C18 Column) | >98% Area |

| Enantiomeric Excess | Chiral HPLC | >98% ee |

| Identity | 1H NMR (400 MHz), 19F NMR | Matches Standard |

| Residual Metal | ICP-MS | <10 ppm (Ru) |

Chiral HPLC Method:

-

Column: Chiralcel OD-H or AD-H (Daicel).

-

Mobile Phase: Hexanes : Isopropanol (95:5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (Phenyl absorption) and 254 nm.

-

Expected Shift: The (S)-enantiomer typically elutes second on OD-H columns (verify with racemate).

Comparison of Methods

| Feature | Biocatalysis (Pathway A) | Chemocatalysis (Pathway B) |

| Enantioselectivity | Excellent (>99% ee) | Good (90-96% ee) |

| Reaction Conditions | Aqueous, pH 7, 30°C | Organic solvent, Base/Acid mix |

| Scalability | High (kg to ton scale) | Moderate (Catalyst cost) |

| Green Metrics | High (Biodegradable) | Moderate (Ru waste) |

| Speed | Requires screening time | Immediate implementation |

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2] Accounts of Chemical Research. Link

-

Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry. Link

-

Ma, J. A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews. Link

-

Fujii, A., et al. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society.[2] Link

-

Koeller, K. M., & Wong, C. H. (2001). Enzymes for chemical synthesis. Nature. Link

Sources

Application Note: Biocatalytic Synthesis of Chiral Trifluoromethyl Alcohols

Topic: Microbial Reduction of Trifluoromethyl Ketones for Alcohol Synthesis Content Type: Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Strategic Significance

The trifluoromethyl (

Traditional chemical reduction of trifluoromethyl ketones (TFMKs) using transition-metal catalysts often requires high pressure (

However, TFMKs present unique challenges:

-

The Hydration Trap: The strong electron-withdrawing nature of the

group shifts the equilibrium toward the gem-diol (hydrate) in aqueous media. Hydrates are generally not substrates for alcohol dehydrogenases (ADHs). -

Cellular Toxicity: TFMKs are potent inhibitors of serine hydrolases and can be toxic to whole-cell biocatalysts.

This guide details protocols to overcome these barriers using whole-cell systems (Geotrichum candidum and Saccharomyces cerevisiae) and engineered ADHs, ensuring high yield and optical purity.

Mechanistic Principles & The "Fluorine Effect"

The Hydration Equilibrium

Unlike acetophenone, which exists primarily as a ketone in water, 2,2,2-trifluoroacetophenone exists >90% as the gem-diol.

Field-Proven Insight: To drive the reaction, you must shift the equilibrium toward the ketone. This is achieved by using biphasic systems (water/organic) or hydrophobic resin adsorption (substrate reservoir), which sequesters the ketone form away from water while protecting the cells from toxicity.

Stereoselectivity (Prelog vs. Anti-Prelog)

-

Prelog Rule: Most ADHs (e.g., from Saccharomyces cerevisiae, Thermoanaerobacter brockii) deliver the hydride from the Re-face of the carbonyl, typically yielding the (R)-alcohol for TFMKs (assuming

behaves sterically smaller than the aryl/alkyl group but has higher CIP priority). -

Anti-Prelog: Specific fungi like Geotrichum candidum or engineered enzymes (e.g., Lactobacillus kefir ADH variants) can attack from the Si-face, yielding the (S)-alcohol .

Pathway Visualization

The following diagram illustrates the kinetic competition between hydration and reduction, and the cofactor regeneration cycle.

Figure 1: Kinetic pathway showing the hydration equilibrium barrier and the cofactor-dependent reduction cycle.

Experimental Protocols

Protocol A: Screening for Stereoselectivity (Analytical Scale)

Objective: Determine which strain produces the desired enantiomer (R or S).

Materials:

-

Strains: Saccharomyces cerevisiae (Baker's yeast, dry), Geotrichum candidum (NBRC 4597 or similar).

-

Substrate: 2,2,2-Trifluoroacetophenone (or derivative).

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

-

Co-substrate: Glucose (for yeast), Isopropanol (if using ADH enzymes).

Workflow:

-

Inoculation: Suspend 1g of dry yeast or G. candidum wet cells in 10 mL KPi buffer containing 5% (w/v) glucose.

-

Incubation: Shake at 30°C, 200 rpm for 30 minutes to activate glycolysis.

-

Substrate Addition: Add 10 µL of TFMK (approx 5-10 mM final).

-

Reaction: Incubate for 24 hours in a sealed glass vial (TFMKs are volatile!).

-

Extraction: Add 5 mL Ethyl Acetate, vortex vigorously for 1 min, centrifuge to separate phases.

-

Analysis: Analyze the organic layer via Chiral GC (e.g., Cyclodex-B column).

Protocol B: Preparative Synthesis of (R)-1-Phenyl-2,2,2-trifluoroethanol

Objective: Gram-scale synthesis using Baker's Yeast in a Biphasic System.

Rationale: This protocol uses a biphasic system (Water/Hexane) to minimize hydrate formation and reduce toxicity to the yeast cells.

Reagents:

-

Dry Baker's Yeast: 20 g

-

Substrate: 2,2,2-Trifluoroacetophenone (1.74 g, 10 mmol)

-

Solvent A: 100 mL Tap water (35°C) containing 10 g Sucrose.

-

Solvent B: 50 mL Hexane (or Toluene).

Step-by-Step Procedure:

-

Activation: In a 500 mL baffled flask, dissolve 10 g sucrose in 100 mL warm water (35°C). Add 20 g dry yeast. Stir gently for 30 mins to activate.

-

Biphasic Setup: Add 50 mL Hexane to the flask. The mixture will form two layers.

-

Substrate Addition: Dissolve the TFMK (1.74 g) in 5 mL of Hexane (separate aliquot) and add dropwise to the reaction vessel.

-

Note: Adding the substrate via the organic phase prevents "shocking" the cells with a high local concentration of the toxic ketone.

-

-

Biotransformation: Seal the flask (parafilm/stopper) to prevent volatilization. Shake at 30°C, 180 rpm for 24-48 hours.

-

Monitoring: Check pH every 12 hours. If pH drops below 5.0, readjust to 6-7 using 1M NaOH.

-

-

Workup:

-

Centrifuge the emulsion (3000 x g, 10 min) to separate cells/water/organic.

-

Collect the Hexane layer.

-

Extract the aqueous layer/cell pellet twice with 50 mL Ethyl Acetate.

-

Combine organic layers, dry over

, and concentrate under reduced pressure (careful: product may be slightly volatile).

-

-

Purification: Flash chromatography (Silica gel, Hexane:EtOAc 9:1).

Expected Outcome:

Protocol C: Resin-Assisted Reduction (Adsorbent Method)

Objective: Handling highly toxic or insoluble TFMKs using Geotrichum candidum.

Rationale: Hydrophobic resins (Amberlite XAD-4 or XAD-7) adsorb the ketone, keeping the aqueous concentration below the toxicity threshold (substrate reservoir effect) while shifting equilibrium away from the hydrate.

-

Preparation: Grow G. candidum in YM broth (3 days, 30°C). Harvest cells by centrifugation. Resuspend 10 g wet cells in 100 mL KPi buffer (pH 7).

-

Resin Loading: Add 5 g of washed Amberlite XAD-4 resin to the flask.

-

Substrate: Add 2 mmol of TFMK directly to the flask. The resin will rapidly adsorb the ketone.

-

Reaction: Add 2 g Glucose. Shake at 30°C for 48 hours.

-

Elution: Filter the mixture to collect the resin and cells. Wash the resin/cell cake with Acetone or Methanol to desorb the alcohol product.

-

Purification: Evaporate solvent and purify via column chromatography.

Data Summary & Strain Selection

| Substrate ( | Biocatalyst | Additive | Major Product | Yield | ee | Ref |

| Phenyl (Acetophenone) | S. cerevisiae | Hexane (Biphasic) | (R)-Alcohol | 82% | 96% | [1] |

| Phenyl (Acetophenone) | G. candidum | XAD-4 Resin | (S)-Alcohol | 75% | >98% | [2] |

| 4-Cl-Phenyl | L. kefir ADH | NADPH/IPA | (R)-Alcohol | 90% | >99% | [3] |

| Naphthyl | S. cerevisiae | None | (R)-Alcohol | 65% | 92% | [1] |

Workflow Visualization

Figure 2: Decision matrix and experimental workflow for preparative scale synthesis.

Troubleshooting & Optimization

-

Low Conversion:

-

Cause: Hydration equilibrium favors the diol.

-

Solution: Increase the volume of the organic phase (Hexane/Toluene) or add more hydrophobic resin. This pulls the equilibrium toward the reducible ketone.

-

-

Low Enantioselectivity:

-

Cause: Presence of competing oxidoreductases in whole cells.

-

Solution: Switch to purified/recombinant ADH enzymes (e.g., commercially available KRED screening kits) or use specific inhibitors (e.g., Allyl alcohol) to inhibit competing enzymes in whole cells.

-

-

Substrate Volatility:

-

Cause: TFMKs have high vapor pressure.

-

Solution: Use sealed reaction vessels with minimal headspace. Avoid vigorous aeration; use gentle orbital shaking.

-

References

-

Bucciarelli, M. et al. (1983). Asymmetric reduction of trifluoromethyl ketones by actively fermenting yeast. Journal of the Chemical Society, Chemical Communications.[3] Link

-

Nakamura, K. et al. (1996). Stereochemical Control of Microbial Reduction. Bulletin of the Chemical Society of Japan. Link

-

Goldberg, K. et al. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols.[1] Applied Microbiology and Biotechnology. Link

-

Haufe, G. (2024). Synthesis of Trifluoromethyl Ketones and their Biocatalytic Reduction. Beilstein Journal of Organic Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Substrate expansion of Geotrichum candidum alcohol dehydrogenase towards diaryl ketones by mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective reduction of racemic ketones by yeast - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note: High-Efficiency Production of Chiral Fluorinated Alcohols via Whole-Cell Biocatalysis

[1][2]

Abstract

Chiral fluorinated alcohols are pivotal pharmacophores in modern drug discovery, enhancing metabolic stability and lipophilicity in active pharmaceutical ingredients (APIs). Traditional chemical synthesis (e.g., transition metal catalysis) often struggles with the electron-withdrawing nature of fluorine, leading to poor enantioselectivity or requiring harsh conditions. This Application Note details a robust, self-sufficient whole-cell biocatalytic system using recombinant Escherichia coli co-expressing a Ketoreductase (KRED) and a Glucose Dehydrogenase (GDH) for cofactor regeneration.[1] This protocol ensures >99% enantiomeric excess (ee) and high space-time yields, specifically targeting the reduction of difficult substrates like 2,2,2-trifluoroacetophenone.

Mechanistic Principles

The Fluorine Effect

The introduction of fluorine atoms adjacent to a carbonyl group (e.g.,

Biocatalysts, specifically NADPH-dependent Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs), overcome this via a rigid active site that enforces stereochemical control regardless of the electronic activation.

The "Coupled-Enzyme" Cycle

Whole-cell catalysis is preferred over isolated enzymes for this application because it encapsulates the expensive cofactor NADPH. To make the process economically viable, an internal regeneration system is engineered into the cell.

-

Primary Reaction: The KRED reduces the fluorinated ketone to the chiral alcohol, oxidizing NADPH to NADP+.

-

Regeneration: A co-expressed Glucose Dehydrogenase (GDH) oxidizes glucose (cheap co-substrate) to gluconolactone, reducing NADP+ back to NADPH.

This "intracellular loop" drives the equilibrium toward the alcohol product.

Pathway Visualization

The following diagram illustrates the engineered metabolic pathway within the E. coli chassis.

Figure 1: Intracellular cofactor regeneration cycle coupling Glucose oxidation (GDH) with Ketone reduction (KRED).

Experimental Strategy & Strain Construction

Strain Selection

-

Host: E. coli BL21(DE3) or Rosetta(DE3). Rosetta is recommended if the KRED gene (often fungal or bacterial origin like Lactobacillus brevis) contains rare codons.

-

Vector System: Use a dual-expression vector like pETDuet-1 .

-

MCS1: Clone the KRED/ADH gene (e.g., LbADH).

-

MCS2: Clone the Bacillus megaterium glucose dehydrogenase (BmGDH) gene.

-

Substrate Toxicity Management

Fluorinated ketones are lipophilic and can be toxic to cell membranes at high concentrations (>50 mM).

-

Strategy: Use a Biphasic System . An organic overlay (e.g., Dibutyl phthalate or Hexane) or a resin (e.g., Amberlite XAD-4) acts as a reservoir, slowly releasing the substrate to the aqueous phase while extracting the product.

Detailed Protocol: Whole-Cell Biotransformation

Materials Required[1][2][3][5][6][7][8][9][10][11]

-

Strain: E. coli BL21(DE3)/pETDuet-LbADH-BmGDH.

-

Media: TB (Terrific Broth) or LB medium.

-

Buffer: 100 mM Potassium Phosphate Buffer (KPB), pH 7.5.

-

Substrate: 2,2,2-Trifluoroacetophenone (or target fluorinated ketone).

-

Co-substrate: D-Glucose.

-

Inducer: IPTG (Isopropyl

-D-1-thiogalactopyranoside).

Step-by-Step Methodology

Phase 1: Biocatalyst Preparation

-

Inoculation: Inoculate 10 mL LB (+ Ampicillin 100 µg/mL) with a single colony. Incubate overnight at 37°C, 200 rpm.

-

Scale-up: Transfer 1% (v/v) inoculum into 500 mL TB medium in a 2L baffled flask. Shake at 37°C until

reaches 0.6–0.8. -

Induction: Add IPTG to a final concentration of 0.5 mM. Lower temperature to 20°C–25°C to prevent inclusion body formation. Incubate for 16–20 hours.

-

Harvest: Centrifuge cells (4,000

g, 20 min, 4°C). Discard supernatant. -

Resting Cell Prep: Resuspend the cell pellet in 100 mM KPB (pH 7.5) to a final density of 50–100 g wet cell weight (WCW)/L. Note: High cell density is crucial for difficult fluorinated substrates.

Phase 2: Biotransformation Reaction[2]

-

Reaction Mix: In a 50 mL reaction vessel, combine:

-

20 mL Resuspended Resting Cells (from Phase 1).

-

Glucose: 1.5 equivalents relative to substrate (molar ratio).

-

Substrate: Add 2,2,2-trifluoroacetophenone to 50 mM final concentration.

-

Optional: Add 10% (v/v) Isopropanol (acts as cosolvent and auxiliary energy source).

-

-

Incubation: Shake at 30°C, 200 rpm.

-

pH Control: Check pH every 2 hours. The production of gluconic acid (from GDH activity) will acidify the medium. Manually adjust to pH 7.5 using 2M NaOH or use an automated titrator. Critical Step: If pH drops below 6.0, cell viability and enzyme activity will crash.

-

Monitoring: Sample 100 µL every 2 hours for GC analysis.

Phase 3: Downstream Processing (DSP)

-

Extraction: Add 1 volume of Ethyl Acetate (EtOAc) to the reaction mixture. Vortex vigorously for 2 minutes.

-

Separation: Centrifuge (5,000

g, 5 min) to break the emulsion. Collect the organic (top) layer. -

Drying: Dry the organic layer over anhydrous

.

Analytical Validation

To ensure scientific integrity, the enantiomeric excess (ee) must be determined using Chiral Gas Chromatography (GC).

GC Method Parameters[8][10][13]

-

Instrument: Agilent 7890B (or equivalent) with FID.

-

Column: Astec CHIRALDEX™ B-PM (30 m

0.25 mm -

Carrier Gas: Helium (1.0 mL/min constant flow).

-

Temperature Program:

-

Initial: 80°C (hold 2 min).

-

Ramp: 5°C/min to 140°C.

-

Hold: 5 min.

-

-

Detection: FID at 250°C.

Data Interpretation

Calculate conversion and enantiomeric excess (

Typical Retention Times (Astec B-PM):

-

(S)-2,2,2-trifluoro-1-phenylethanol: ~12.4 min

-

(R)-2,2,2-trifluoro-1-phenylethanol: ~13.1 min

-

Note: Always run a racemic standard (chemically reduced with

) to confirm retention times.

Troubleshooting & Optimization

Workflow Logic

Use the following logic flow to troubleshoot low yields or poor selectivity.

Figure 2: Decision tree for troubleshooting common biocatalytic failures.

Expert Insights

-

Background Reductases: E. coli has endogenous ADHs that may reduce the ketone non-stereoselectively, lowering ee. If ee drops below 95%, increase the expression level of the recombinant KRED (higher IPTG, optimized codon usage) to outcompete native enzymes, or use a "clean" host strain (e.g., E. coli JW strains with ADH knockouts).

-

Substrate Inhibition: Fluorinated ketones can inhibit GDH. If conversion stalls at 50%, add substrate in fed-batch mode (e.g., 10 mM every hour) rather than a single bolus.

References

-

Goldberg, K., et al. (2007).[3] "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes." Applied Microbiology and Biotechnology.

-

Hollmann, F., et al. (2011). "Enzymatic reduction of ketones with whole cells."[1][4][5] Green Chemistry.

-

Ni, Y., & Xu, J.H. (2012). "Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols." Biotechnology Advances.

-

Sigma-Aldrich. "GC Analysis of 1-Phenylethanol Enantiomers on Astec® CHIRALDEX™ B-PM." Technical Bulletin.

-

Wang, Y., et al. (2011). "Efficient preparation of enantiopure (S)-2-chloro-1-(3,4-difluorophenyl)ethanol using Candida tropicalis 104 cells." Journal of Industrial Microbiology & Biotechnology.

Sources

- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. researchgate.net [researchgate.net]

- 4. Whole Cells as Biocatalysts in Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Precision Reduction of Trifluoromethyl Ketones: A Practical Guide to Catalytic Hydrogenation

Executive Summary

The trifluoromethyl (

Unlike standard aryl ketones, TFMKs are:

-

Highly Electrophilic: The strong electron-withdrawing nature of fluorine destabilizes the carbonyl.

-

Hydrate Prone: In the presence of trace moisture, TFMKs form stable gem-diols (hydrates) that are catalytically inert, often stalling conversion.

-

Base Sensitive: Harsh basic conditions can trigger haloform-type cleavage or defluorination.

This guide details two robust, field-proven protocols for the enantioselective hydrogenation of TFMKs, prioritizing the Noyori-Ikariya Metal-Ligand Bifunctional Catalysis (MLBC) platform.

Mechanistic Principles & Catalyst Selection[2]

The "Fluorine Effect" on Catalysis

Standard ketone reduction strategies often fail with TFMKs. The high electrophilicity requires a catalyst that operates via an outer-sphere mechanism . Inner-sphere mechanisms (requiring substrate coordination to the metal) are often inhibited because the TFMK oxygen binds too tightly or the hydrate prevents binding altogether.

The Solution: Ruthenium(II)-arene complexes with chiral monosulfonylated diamine ligands (e.g., TsDPEN). These catalysts utilize a concerted proton/hydride transfer, avoiding the need for high Lewis acidity at the metal center.

Mechanism of Action (MLBC)

The catalytic cycle relies on the "NH effect." The amine proton on the ligand and the metal-hydride act in unison to deliver

Figure 1: The Metal-Ligand Bifunctional Catalysis (MLBC) cycle. The concerted delivery of H- (from Ru) and H+ (from N) bypasses the need for strong substrate coordination.

Pre-Reaction Protocol: The "Dehydration" Step

CRITICAL: Commercial TFMKs often exist as >90% hydrate (gem-diol). The hydrate is not a substrate for hydrogenation.

Dehydration Procedure:

-

Dissolve the TFMK in the reaction solvent (e.g., DCM or Toluene).

-

Add activated 4Å Molecular Sieves (20% w/w relative to substrate).

-

Stir for 2 hours at room temperature or reflux through a Dean-Stark trap if scale permits.

-

Filter under inert atmosphere (Argon/Nitrogen) immediately before adding the catalyst.

Method A: Asymmetric Transfer Hydrogenation (ATH)

Best for: Lab-scale (<100g), safety-constrained environments (no high-pressure

Chemistry: Uses an azeotropic mixture of Formic Acid/Triethylamine (TEAF) as the hydrogen source. The

Materials

-

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (Noyori-Ikariya Catalyst).[2]

-

H-Source: Formic Acid/Triethylamine (5:2 molar ratio azeotrope).[3]

-

Solvent: Dichloromethane (DCM) or neat TEAF.

Step-by-Step Protocol

-

Charge: In a glovebox or under Ar flow, add RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 – 1.0 mol%) to a dried reaction vessel.

-

Substrate: Add the dehydrated TFMK (1.0 equiv).

-

Solvent/Reagent: Add degassed DCM (2 mL/mmol) followed by the Formic Acid/TEA mixture (3.0 – 5.0 equiv of formate).

-

Reaction: Seal the vessel (venting needle required if not pressure-rated, as

evolves). Stir at 25–30°C.-

Note: TFMKs reduce faster than aryl ketones. Monitor via 19F-NMR after 4 hours.

-

-

Workup: Dilute with water. Extract with Et2O (avoid DCM in workup to prevent emulsion). Wash organic layer with sat.

to remove residual formic acid. -

Purification: Silica gel chromatography. TFM-alcohols are often volatile; avoid high-vacuum drying for extended periods.

Validation Check:

-

Expected Conversion: >98%

-

Expected ee: >95% (The steric bulk of

vs. Aryl provides excellent discrimination).

Method B: Direct Asymmetric Hydrogenation (AH)

Best for: Process scale (>100g), atom economy, and "clean" GMP workflows.

Chemistry: Uses

Materials

-

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN].

-

H-Source: Hydrogen Gas (

).[4] -

Additive: Acidic co-catalyst (e.g., acetic acid or dilute HCl). Note: Unlike standard ketone AH which uses base (t-BuOK), TFMKs often perform better under neutral/acidic conditions to prevent hemiacetal stabilization.

Step-by-Step Protocol

-

Vessel Prep: Use a stainless steel autoclave (e.g., Parr reactor).

-

Solution: Dissolve TFMK (1.0 equiv) and Catalyst (0.2 – 0.5 mol%) in Methanol.

-

Additive: Add Acetic Acid (1.0 equiv). This buffers the system and prevents base-catalyzed side reactions.

-

Pressurization: Purge with

(3x), then -

Reaction: Stir at 40°C for 12–24 hours.

-

Safety: Vent

carefully. Purge with -

Workup: Concentrate solvent. Neutralize with

wash.

Data Summary & Troubleshooting

Catalyst Performance Comparison

| Parameter | Method A (Transfer H2) | Method B (Direct H2) |

| H-Source | HCOOH / Et3N | H2 Gas |

| Pressure | Ambient | 10 - 50 bar |

| Substrate Tolerance | High (Halogens, Nitro OK) | Moderate (Nitro may reduce) |

| Reaction Time | 4 - 12 Hours | 12 - 24 Hours |

| Typical ee% | 94 - 99% | 90 - 96% |

| Risk Profile | CO2 evolution (pressure buildup) | Flammable gas / High Pressure |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| No Conversion (<5%) | Substrate is hydrated. | Dry substrate with 4Å sieves; switch solvent to Toluene (hydrophobic). |

| Low ee (<80%) | Temperature too high. | Lower temp to 0°C; |

| Defluorination | Base concentration too high. | Reduce TEA ratio; Switch to Method B (Acidic AH). |

| Stalled Reaction | Catalyst poisoning ( | Sparge with |

Decision Workflow

Use this logic flow to select the appropriate method for your specific molecule.

Figure 2: Strategic decision tree for selecting the hydrogenation method based on scale and substrate stability.

References

-

Noyori, R., & Hashiguchi, S. (1997).[7] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4][3][7][8] Accounts of Chemical Research. Link

-

Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996).[7] Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[3] Journal of the American Chemical Society.[7] Link

-

Dub, P. A., & Gordon, J. C. (2018). The Mechanism of Enantioselective Ketone Reduction with Noyori and Noyori-Ikariya Bifunctional Catalysts.[8] Dalton Transactions. Link

-

Touge, T., Hakamata, T., Nara, H., & Kayaki, Y. (2011). Oxo-Tethered Ruthenium(II) Complex as a Bifunctional Catalyst for Asymmetric Transfer Hydrogenation and H2 Hydrogenation.[5] Journal of the American Chemical Society.[7] Link

-

Ramachandran, P. V., & Teodorovic, A. V. (2022). Fluorine Effects in Asymmetric Catalysis. ACS Catalysis.[9] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]

- 7. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]

- 8. cnls.lanl.gov [cnls.lanl.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols for the Continuous Flow Synthesis of Chiral Secondary Alcohols

Abstract